molecular formula C17H28ClN3O2 B2685648 Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride CAS No. 2416235-77-1

Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride

Cat. No.: B2685648
CAS No.: 2416235-77-1
M. Wt: 341.88
InChI Key: QDWUZVOVNWSXCO-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride is a chemical compound with the molecular formula C17H27N3O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation or alkylation reaction.

    Carbamate Formation: The tert-butyl carbamate protecting group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as a precursor to drugs targeting neurological disorders, given the presence of the dimethylamino group, which is a common feature in many psychoactive drugs.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[3-(phenyl)pyrrolidin-3-yl]carbamate: Lacks the dimethylamino group, resulting in different biological activity.

    Tert-butyl N-[3-[3-(methylamino)phenyl]pyrrolidin-3-yl]carbamate: Contains a methylamino group instead of a dimethylamino group, which can alter its pharmacokinetic properties.

    Tert-butyl N-[3-[3-(ethylamino)phenyl]pyrrolidin-3-yl]carbamate: Features an ethylamino group, leading to different steric and electronic effects.

Uniqueness

The presence of the dimethylamino group in tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride makes it unique compared to its analogs. This group can significantly influence the compound’s solubility, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2.ClH/c1-16(2,3)22-15(21)19-17(9-10-18-12-17)13-7-6-8-14(11-13)20(4)5;/h6-8,11,18H,9-10,12H2,1-5H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFZIKJESZMLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C2=CC(=CC=C2)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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